molecular formula C25H30N2O5S B15099751 3-Hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

3-Hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Cat. No.: B15099751
M. Wt: 470.6 g/mol
InChI Key: PXEPHGDFNOZJRL-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound that features a pyrrolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolinone core, followed by the introduction of the morpholin-4-ylpropyl, propoxyphenyl, and thienylcarbonyl groups through various substitution and coupling reactions. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and automation to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-(3-morpholin-4-ylpropyl)-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one: Lacks the propoxy group, which may affect its solubility and reactivity.

    3-Hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one: Contains a methoxy group instead of a propoxy group, potentially altering its electronic properties.

Uniqueness

The presence of the propoxyphenyl group in 3-Hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one may confer unique properties such as enhanced lipophilicity, which could influence its biological activity and solubility in organic solvents.

Properties

Molecular Formula

C25H30N2O5S

Molecular Weight

470.6 g/mol

IUPAC Name

4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-(3-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H30N2O5S/c1-2-13-32-19-7-3-6-18(17-19)22-21(23(28)20-8-4-16-33-20)24(29)25(30)27(22)10-5-9-26-11-14-31-15-12-26/h3-4,6-8,16-17,22,29H,2,5,9-15H2,1H3

InChI Key

PXEPHGDFNOZJRL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CS4

Origin of Product

United States

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